molecular formula C29H22ClN5O2 B15140705 Apoptosis inducer 8

Apoptosis inducer 8

Cat. No.: B15140705
M. Wt: 508.0 g/mol
InChI Key: ODJNKXTWIBLBDO-UHFFFAOYSA-N
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Description

Apoptosis inducer 8 is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound plays a crucial role in research related to cancer therapy, as it can selectively target and eliminate cancer cells by triggering apoptosis. This compound is part of a broader class of compounds that are being studied for their potential therapeutic applications in treating diseases characterized by uncontrolled cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apoptosis inducer 8 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common steps in the synthesis may include:

    Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, or addition reactions.

    Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. Key considerations in industrial production include:

    Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Apoptosis inducer 8 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

Properties

Molecular Formula

C29H22ClN5O2

Molecular Weight

508.0 g/mol

IUPAC Name

3-[4-[[4-(1-benzyl-5-chlorobenzimidazol-2-yl)phenoxy]methyl]triazol-1-yl]phenol

InChI

InChI=1S/C29H22ClN5O2/c30-22-11-14-28-27(15-22)31-29(34(28)17-20-5-2-1-3-6-20)21-9-12-26(13-10-21)37-19-23-18-35(33-32-23)24-7-4-8-25(36)16-24/h1-16,18,36H,17,19H2

InChI Key

ODJNKXTWIBLBDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)OCC5=CN(N=N5)C6=CC(=CC=C6)O

Origin of Product

United States

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